molecular formula C13H8Cl2N2O6 B1205830 Nitroclofene CAS No. 39224-48-1

Nitroclofene

Cat. No.: B1205830
CAS No.: 39224-48-1
M. Wt: 359.11 g/mol
InChI Key: DIRNVHCNISKNQF-UHFFFAOYSA-N
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Preparation Methods

The preparation of nitroclofene involves several synthetic routes. One common method includes the nitration of clofibrate, a process that introduces nitro groups into the aromatic ring of clofibrate under controlled conditions. Industrial production methods often involve large-scale nitration reactions, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Nitroclofene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: The nitro groups in this compound can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: this compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

Nitroclofene has several scientific research applications:

Mechanism of Action

Nitroclofene exerts its effects by selectively inhibiting the fumarate reductase system in the adult liver fluke. This enzyme is crucial for the parasite’s energy metabolism, and its inhibition disrupts the energy production process, leading to the parasite’s death .

Comparison with Similar Compounds

Nitroclofene can be compared with other similar compounds such as:

    Clofibric acid: A related compound used in the synthesis of this compound.

    Nitrofurantoin: Another nitro-containing compound with antimicrobial properties.

    Nitrobenzene: A simpler nitro compound used in various chemical reactions.

This compound’s uniqueness lies in its selective inhibition of the fumarate reductase system, which is not a common target for many other nitro compounds .

Properties

CAS No.

39224-48-1

Molecular Formula

C13H8Cl2N2O6

Molecular Weight

359.11 g/mol

IUPAC Name

2-chloro-6-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-4-nitrophenol

InChI

InChI=1S/C13H8Cl2N2O6/c14-8-2-6(13(19)11(4-8)17(22)23)1-7-3-9(16(20)21)5-10(15)12(7)18/h2-5,18-19H,1H2

InChI Key

DIRNVHCNISKNQF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)O)Cl)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)O)Cl)[N+](=O)[O-]

Key on ui other cas no.

39224-48-1

Synonyms

nitroclofene

Origin of Product

United States

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